molecular formula C8H20N2 B3280686 (2-Amino-4-methylpentyl)dimethylamine CAS No. 72080-90-1

(2-Amino-4-methylpentyl)dimethylamine

Cat. No.: B3280686
CAS No.: 72080-90-1
M. Wt: 144.26 g/mol
InChI Key: SYGGWSCXCCJJFT-UHFFFAOYSA-N
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Description

(2-Amino-4-methylpentyl)dimethylamine is a branched-chain amine derivative featuring a dimethylamine group attached to a 2-amino-4-methylpentyl backbone. Evidence from product catalogs indicates that the compound has been discontinued commercially, limiting accessible experimental data .

Properties

IUPAC Name

1-N,1-N,4-trimethylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-7(2)5-8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGWSCXCCJJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290133
Record name N1,N1,4-Trimethyl-1,2-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72080-90-1
Record name N1,N1,4-Trimethyl-1,2-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72080-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1,4-Trimethyl-1,2-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylpentyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of (2-Amino-4-methylpentyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds include diisopropylamine, diisobutylamine, and other branched amines with dimethylamine moieties.

Table 1: Structural and Functional Comparisons
Compound Key Structural Features Functional Groups Commercial Status
(2-Amino-4-methylpentyl)dimethylamine Branched C6 chain, dimethylamine, primary amine -NH₂, -N(CH₃)₂ Discontinued
Diisopropylamine Two isopropyl groups attached to N -N(CH(CH₃)₂)₂ Available
Diisobutylamine Two isobutyl groups attached to N -N(CH₂CH(CH₃)₂)₂ Available
Dimethylamine Simplest dimethyl-substituted amine -N(CH₃)₂ Widely available

Thermal Stability and Decomposition Behavior

Thermal analysis of dimethylamine derivatives, including polyoxometalate salts (e.g., compound 1a in ), reveals distinct decomposition pathways:

  • Dimethylamine-based salts (e.g., compound 1a) : Decomposition in helium involves endothermic elimination of water and dimethylamine, while synthetic air triggers exothermic oxidation of dimethylamine at similar temperatures (~300°C). Redox reactions between reducing cations and oxidizing anions are observed .
  • Diisopropylamine/Diisobutylamine : Typically exhibit lower thermal stability than dimethylamine derivatives due to steric hindrance, with decomposition often occurring below 300°C.
Table 2: Thermal Decomposition Profiles
Compound Decomposition Temp (Inert) Decomposition Temp (Oxidizing) Key Products
Compound 1a (Dimethylamine salt) 348–365°C ~300°C (exothermic) Dimethylamine, H₂O, m/z 58/59
Diisopropylamine ~200–250°C ~250°C Propene, NH₃
This compound* Estimated 300–400°C Estimated 300–400°C Dimethylamine, alkyl fragments

*Data inferred from structural analogues.

Reactivity with Oxidizing Agents and Acids
  • This compound: Likely incompatible with strong acids, halogens, and oxidizing agents (e.g., peroxides, nitrates) due to the dimethylamine group, analogous to dimethylamine’s hazards .
  • Dimethylamine : Reacts violently with acrylate aldehyde, maleic anhydride, and oxidizing agents. Corrosive to metals like aluminum, copper, and zinc .
  • Diisobutylamine/Diisopropylamine : Share similar incompatibilities but may exhibit reduced reactivity compared to dimethylamine due to steric bulk.

Analytical Detection Challenges

Chromatographic analysis of dimethylamine (DMA) and its derivatives faces challenges:

  • Dimethylamine : Poor retention on conventional columns, leading to overlapping peaks with ethylamine or water .
  • This compound: Likely requires specialized columns (e.g., ion-pair chromatography) for separation due to its branched structure and polarity.

Biological Activity

Overview

(2-Amino-4-methylpentyl)dimethylamine, also known by its CAS number 72080-90-1, is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.

The synthesis of this compound typically involves the reaction of 4-methylpentan-2-amine with dimethylamine under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of amine oxides, primary amines, and substituted derivatives respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects. The compound has been studied for its potential effects on the central nervous system (CNS), including coordination and reflex actions .

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

  • CNS Effects : Studies have shown that the compound can influence CNS functions, potentially leading to dose-dependent clinical signs affecting coordination and autonomic functions .
  • Potential Therapeutic Applications : There is ongoing investigation into its use as a precursor for drug development due to its ability to modulate enzyme activities and influence biochemical pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Toxicity Studies : In a study involving mice, the compound was administered at various doses (125 mg/kg to 1000 mg/kg). Observations indicated dose-related clinical signs affecting CNS coordination and reflexes. Mortality was noted within 24 to 72 hours after dosing, highlighting significant toxicity at higher concentrations .
  • Genotoxicity Assessments : Preliminary assessments have indicated that this compound may induce mutations in certain cell lines, suggesting potential genotoxic properties. Further studies are required to elucidate these effects in vivo and in vitro .

Research Applications

The compound's applications extend across various scientific domains:

  • Chemistry : It serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology : Used in studies investigating biochemical pathways and enzyme activities.
  • Medicine : Explored for therapeutic applications, particularly in drug development.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
CNS EffectsInfluences coordination and reflexes; dose-dependent toxicity observed in animal studies
Therapeutic PotentialInvestigated as a precursor for drug development; modulates enzyme activities
GenotoxicityInduces mutations in cell lines; requires further investigation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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